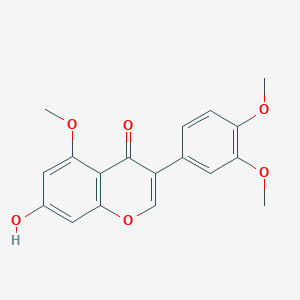![molecular formula C23H27NO6 B6525007 8-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one CAS No. 929451-61-6](/img/structure/B6525007.png)
8-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one” is a complex organic molecule. It contains a total of 55 bonds, including 30 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The structure also includes 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 1 aliphatic tertiary amine, 1 aromatic hydroxyl, and 2 ethers .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a variety of functional groups and bonding types. It includes aromatic rings, a ketone group, an aliphatic tertiary amine, and ether groups .Safety and Hazards
作用機序
Target of Action
Similar compounds have been used in the synthesis of aryl amines , α-ketoamides , and N,N-dialkyl perfluoroalkanesulfonamides . These compounds often target enzymes or receptors in the body, altering their function and leading to therapeutic effects.
Mode of Action
Similar compounds have been used in pd-catalyzed buchwald-hartwig amination reactions , metal-free oxidative coupling reactions , and reactions with perfluoroalkanesulfonyl halides . These reactions often involve the formation of new bonds, which can alter the structure and function of target molecules.
Biochemical Pathways
Similar compounds have been involved in various chemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations . These transformations can affect a wide range of biochemical pathways, potentially leading to changes in cellular function.
生化学分析
Biochemical Properties
8-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for the breakdown of acetylcholine in the nervous system This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell survival and proliferation, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This binding interaction is crucial for its potential therapeutic effects in neurodegenerative diseases. Additionally, the compound may inhibit or activate other enzymes, leading to changes in cellular signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and reduce oxidative stress . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall biological activity. Additionally, it may influence metabolic flux and metabolite levels, contributing to its diverse biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, such as the brain and liver . Its localization and accumulation are influenced by factors such as lipophilicity and binding affinity to transport proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
8-[[bis(2-methoxyethyl)amino]methyl]-7-hydroxy-5-methoxy-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-27-11-9-24(10-12-28-2)15-17-18(25)13-21(29-3)22-19(26)14-20(30-23(17)22)16-7-5-4-6-8-16/h4-8,13-14,25H,9-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCBRXFUGDLTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C2C(=C(C=C1O)OC)C(=O)C=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-4-hydroxy-6-methyl-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524926.png)
![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid](/img/structure/B6524941.png)
![(2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-5-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524951.png)

![(2Z)-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524961.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524967.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524970.png)
![7-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B6524987.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-5-[(dimethylamino)methyl]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524993.png)
![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524994.png)
![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525011.png)
![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525014.png)
![ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate](/img/structure/B6525027.png)
![ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B6525030.png)
